2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
Classification within Sulfonylpiperazine Chemical Space
This compound belongs to the extensively studied class of sulfonylpiperazine derivatives, which represent a fundamental category within heterocyclic chemistry. This compound is specifically classified as a piperazine derivative due to its core structural features, containing a piperazine ring system that serves as the central scaffold for various functional group attachments. The compound falls under the broader classification of sulfonamide compounds because of the presence of a sulfonyl functional group, which serves as a critical structural element linking the piperazine core to the aromatic substituent. Within the chemical taxonomy framework, this compound is categorized under organoheterocyclic compounds, specifically within the diazinane subclass, where it functions as a representative example of how piperazine rings can be modified to create diverse chemical entities with distinct properties.
The sulfonylpiperazine chemical space encompasses a vast array of structurally related compounds that share the common feature of a piperazine ring connected to various aromatic or aliphatic groups through sulfonyl linkages. Research has demonstrated that compounds within this chemical space exhibit remarkable structural diversity, with variations in substitution patterns leading to significantly different biological and chemical properties. The specific substitution pattern observed in this compound, featuring a 5-methoxy-2,4-dimethylphenyl group, represents a particularly important structural motif that has been extensively investigated across multiple related compounds. Studies have shown that this substitution pattern can significantly influence the compound's solubility, metabolic stability, and potential biological activity compared to other sulfonylpiperazine derivatives.
The classification of this compound within the broader sulfonylpiperazine family is further refined by considering its specific functional group arrangements and their potential implications for molecular interactions. The presence of the ethanol moiety distinguishes this compound from many other sulfonylpiperazine derivatives and places it within a specialized subcategory of compounds that possess additional hydrogen bonding capabilities. This structural feature is particularly significant because it provides additional opportunities for molecular recognition and binding interactions, which are crucial considerations in both synthetic chemistry applications and potential biological activities. The systematic classification of such compounds has become increasingly important as researchers seek to understand the relationships between chemical structure and various properties within this diverse chemical family.
Historical Context and Development
The development of sulfonylpiperazine compounds, including derivatives similar to this compound, emerged from the broader historical evolution of piperazine chemistry that began in the early twentieth century. The recognition of piperazine as a valuable pharmaceutical scaffold led to extensive research efforts focused on developing synthetic methodologies for creating diverse piperazine derivatives with enhanced properties. Early investigations into piperazine chemistry established the fundamental synthetic approaches that would later be adapted and refined for the preparation of more complex sulfonylpiperazine compounds. The introduction of sulfonyl groups into piperazine chemistry represented a significant advancement in heterocyclic compound design, as researchers recognized the potential for these functional groups to modulate both chemical and biological properties.
The specific structural motif found in this compound reflects decades of synthetic methodology development within the sulfonylpiperazine field. Research efforts focused on optimizing synthetic routes for incorporating methoxy and dimethyl substitution patterns onto aromatic rings attached to sulfonylpiperazine cores have resulted in sophisticated synthetic strategies. These methodological advances have enabled the systematic exploration of structure-activity relationships within this chemical family, leading to a deeper understanding of how specific substitution patterns influence overall compound properties. The historical development of these synthetic approaches has been driven largely by the recognition that subtle structural modifications can lead to dramatic changes in compound behavior and potential applications.
The evolution of sulfonylpiperazine chemistry has been significantly influenced by advances in medicinal chemistry research, where these compounds have demonstrated considerable promise as pharmaceutical agents. Historical investigations into the biological activities of piperazine derivatives revealed that the introduction of sulfonyl groups could enhance various desirable properties while maintaining or improving biological activity. This recognition led to focused research efforts aimed at developing new sulfonylpiperazine derivatives with optimized property profiles, ultimately resulting in compounds like this compound that represent the culmination of decades of systematic chemical development. The historical context of this compound's development reflects the broader trends in heterocyclic chemistry research, where systematic structural modification has emerged as a powerful tool for creating new chemical entities with desired properties.
Significance in Chemical Research
This compound holds particular significance in contemporary chemical research due to its unique combination of structural features that make it an valuable model compound for studying various aspects of sulfonylpiperazine chemistry. The compound's specific substitution pattern provides researchers with opportunities to investigate how methoxy and dimethyl groups influence the overall chemical behavior of sulfonylpiperazine systems. Research investigations have demonstrated that compounds bearing similar structural motifs exhibit interesting properties that make them valuable tools for understanding fundamental aspects of heterocyclic chemistry, including conformational preferences, intermolecular interactions, and reactivity patterns. The systematic study of such compounds has contributed significantly to the broader understanding of how structural modifications can be used to fine-tune chemical and physical properties.
The research significance of this compound extends beyond its role as a model system to encompass its potential applications in various areas of chemical science. Studies of related sulfonylpiperazine compounds have revealed that the presence of ethanol functionality can significantly influence solubility characteristics, making such compounds particularly interesting for applications requiring specific solubility profiles. Research efforts focused on understanding the relationship between molecular structure and solubility properties have identified compounds like this compound as important examples of how strategic structural modifications can be used to achieve desired physicochemical properties. The compound's significance in chemical research is further enhanced by its potential to serve as a synthetic intermediate for the preparation of more complex molecular structures.
Contemporary research investigations have highlighted the importance of compounds bearing the 5-methoxy-2,4-dimethylphenylsulfonyl structural motif in advancing our understanding of sulfonylpiperazine chemistry. The systematic study of such compounds has provided valuable insights into the effects of specific substitution patterns on various chemical properties, including reactivity, stability, and intermolecular interactions. Research findings have demonstrated that the methoxy and dimethyl substitution pattern observed in this compound can significantly influence both chemical behavior and potential biological activity compared to other substitution patterns. These research contributions have been instrumental in guiding the development of new synthetic strategies and in advancing our understanding of structure-property relationships within the sulfonylpiperazine chemical family.
General Overview of Sulfonylpiperazine Research
Sulfonylpiperazine research represents a vibrant and rapidly expanding area of chemical investigation that encompasses multiple disciplines including organic synthesis, medicinal chemistry, and materials science. The field has experienced significant growth over the past several decades, driven largely by the recognition that piperazine-based compounds offer exceptional versatility as chemical scaffolds for developing new materials and pharmaceutical agents. Research efforts within this field have focused on developing new synthetic methodologies for creating diverse sulfonylpiperazine derivatives, with particular emphasis on strategies that allow for the systematic exploration of structure-activity relationships. The breadth of current research activities reflects the widespread recognition that sulfonylpiperazine compounds represent a valuable chemical family with significant potential for various applications.
Current research trends in sulfonylpiperazine chemistry emphasize the development of compounds with optimized property profiles through strategic structural modifications. Investigations have revealed that the introduction of sulfonyl groups into piperazine chemistry can significantly enhance various desirable properties, including solubility, metabolic stability, and biological activity. Research efforts have particularly focused on understanding how different substitution patterns influence overall compound behavior, with studies examining the effects of various aromatic and aliphatic substituents attached to the sulfonyl group. These investigations have led to the identification of specific structural motifs, such as the 5-methoxy-2,4-dimethylphenyl group found in compounds like this compound, that consistently produce compounds with interesting and potentially useful properties.
The methodological aspects of sulfonylpiperazine research have evolved considerably, with modern synthetic approaches enabling the efficient preparation of diverse compound libraries for systematic property evaluation. Research investigations have established sophisticated synthetic protocols that allow for the modular assembly of sulfonylpiperazine compounds from readily available starting materials. These methodological advances have been crucial in enabling the systematic exploration of chemical space within this compound family, leading to the identification of numerous compounds with promising properties for various applications. The development of high-throughput synthetic methods has further accelerated research progress by enabling the rapid preparation and evaluation of large numbers of related compounds, facilitating the identification of optimal structural features for specific applications.
Contemporary sulfonylpiperazine research has also emphasized the importance of understanding the fundamental chemical properties that govern compound behavior within this chemical family. Studies have investigated various aspects of sulfonylpiperazine chemistry, including conformational preferences, intermolecular interactions, and reactivity patterns, with the goal of developing predictive models for compound properties. Research findings have revealed that compounds within this family exhibit complex structure-property relationships that require sophisticated analytical approaches to fully understand. The integration of computational chemistry methods with experimental investigations has emerged as a particularly powerful approach for advancing our understanding of sulfonylpiperazine chemistry, enabling researchers to predict and optimize compound properties more effectively than was previously possible.
Properties
IUPAC Name |
2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12-10-13(2)15(11-14(12)21-3)22(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJXBJYLYPWDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .
Chemical Reactions Analysis
2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenylsulfonyl Group
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 321531-40-2)
- Structure : Differs in the position of the methoxy group (4-methoxy vs. 5-methoxy) and lacks the 2,4-dimethyl substituents.
- Properties : Molecular weight = 300.37 g/mol ; lower lipophilicity (logP ≈ 1.2) compared to the target compound due to fewer methyl groups .
- Applications: Used as an intermediate in kinase inhibitor synthesis, with improved aqueous solubility from the ethanol moiety.
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol (CAS 941003-12-9)
- Structure : Substituted with a 4-chloro-3-methylphenyl group.
- Properties : Molecular weight = 315.82 g/mol ; higher electrophilicity due to the electron-withdrawing chlorine atom.
- Safety: Classified as non-hazardous under GHS guidelines, similar to other ethanol-substituted piperazines .
2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 16017-64-4)
- Structure : Features a 4-methylphenylsulfonyl group.
- Properties : Molecular weight = 284.37 g/mol ; reduced steric hindrance compared to the target compound.
- Synthesis: Prepared via nucleophilic substitution of 2-bromoethanone derivatives with piperazine intermediates .
Ethanone vs. Ethanol Derivatives
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e, )
- Structure: Replaces the ethanol group with a tetrazole-thio-ethanone moiety.
- Properties : Higher molecular weight (490.10 g/mol ) and logP (~3.5) due to the tetrazole ring.
- Activity : Exhibits antiproliferative activity against cancer cell lines (IC₅₀ = 8–12 µM), attributed to the tetrazole’s hydrogen-bonding capacity .
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5)
Triazole and Imidazole Hybrids
2-[4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]ethanol (CAS 3323-25-9)
Key Comparative Data
Research Findings and Implications
- Synthetic Routes: The target compound can be synthesized via methods analogous to and , using 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanone intermediates.
- Structure-Activity Relationships (SAR): Methoxy Positioning: 5-Methoxy (target) vs. 4-methoxy () may alter metabolic stability due to steric effects on cytochrome P450 interactions. Ethanol vs. Ethanone: The hydroxyl group in ethanol derivatives improves solubility but may reduce metabolic half-life compared to ethanone analogs .
Biological Activity
The compound 2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a sulfonamide derivative featuring a piperazine moiety, which has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 459.6 g/mol. The compound features a piperazine ring linked to a sulfonyl group and a methoxy-substituted aromatic ring, which contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperazine and sulfonamide functionalities have shown effectiveness against various bacterial strains. A study indicated that certain pyrimidine-based compounds achieved minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Pyrimidine derivative | S. aureus | 0.25 |
| Pyrimidine derivative | S. pneumoniae | 0.5 |
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by increasing caspase activity, indicating a mitochondrial pathway of cell death. For example, one derivative demonstrated an IC50 value of 6.5 μM against Escherichia coli, while another showed promising activity against breast cancer cell lines with IC50 values between 0.87 and 12.91 μM .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 6.5 |
| Compound B | MDA-MB-231 | 9.46 |
Enzyme Inhibition
The sulfonamide moiety is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's. Studies have shown that related compounds can effectively inhibit AChE activity, suggesting that the target compound may also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group interacts with active sites of enzymes, leading to inhibition.
- Receptor Binding : The piperazine ring may facilitate binding to various receptors involved in disease pathways.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial mechanisms.
Study on Antibacterial Efficacy
In a recent study published in MDPI, pyrimidine derivatives were evaluated for their antibacterial activity against multiple strains. The findings indicated that certain derivatives exhibited significant antibacterial properties with low MIC values, supporting the potential use of similar compounds in treating infections .
Anticancer Research
Another research effort focused on the anticancer potential of sulfonamide derivatives demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves sulfonylation of piperazine derivatives followed by ethanol functionalization. For example, sulfonyl chloride intermediates (e.g., 5-methoxy-2,4-dimethylbenzenesulfonyl chloride) can react with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by alkylation with 2-bromoethanol .
- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to isolate high-purity products. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify sulfonylpiperazine and ethanol moieties (e.g., δ ~3.5 ppm for piperazine-CH₂, δ ~3.7 ppm for ethanol -CH₂OH) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~423.2 g/mol) .
- X-ray Crystallography : For crystalline derivatives, OLEX2 software can resolve bond lengths and angles, confirming stereochemistry .
Q. What are the primary pharmacological targets of sulfonylpiperazine derivatives, and how can this compound’s bioactivity be screened?
- Targets : Sulfonylpiperazines often target GPCRs, ion channels, or enzymes (e.g., acetylcholinesterase (AChE) or histamine receptors) due to their structural mimicry of endogenous ligands .
- Screening Methods :
- In vitro AChE Inhibition Assay : Ellman’s method with donepezil as a positive control .
- Cell-Based Assays : HEK293 cells transfected with histamine H₁ receptors to measure cAMP levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Approach :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with UV/Vis quantification. Compare results with computational predictions (e.g., ACD/Labs or COSMO-RS) .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use Arrhenius modeling to predict degradation pathways .
Q. What strategies are effective for improving the blood-brain barrier (BBB) penetration of sulfonylpiperazine-ethanol derivatives?
- Methodology :
- Lipophilicity Optimization : Modify substituents (e.g., methoxy groups) to achieve logP values of 2–3, as measured by octanol-water partitioning .
- P-glycoprotein Inhibition : Co-administer with verapamil in rodent models to assess BBB permeability via LC-MS/MS quantification in cerebrospinal fluid .
Q. How can molecular dynamics (MD) simulations guide the design of derivatives with enhanced receptor binding?
- Protocol :
- Docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7). Focus on sulfonyl group interactions with catalytic triad (Ser203, His447) .
- MD Simulations : GROMACS with CHARMM36 force field to assess binding stability over 100 ns trajectories. Calculate binding free energy (MM-PBSA) .
Q. What experimental and computational methods are suitable for identifying metabolic pathways and potential toxic metabolites?
- Workflow :
- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Detect metabolites via UPLC-QTOF-MS .
- In silico Prediction : Use MetaSite or ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., CYP3A4-mediated demethylation) .
Data Analysis & Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Strategies :
- Pharmacokinetic Profiling : Measure plasma half-life, clearance, and bioavailability in rodents to identify absorption limitations .
- Metabolite Identification : Compare in vitro (HLM) and in vivo (urine/plasma) metabolite profiles to assess active vs. inactive forms .
Q. What statistical approaches are recommended for validating dose-response relationships in preclinical studies?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
